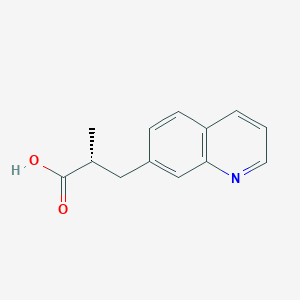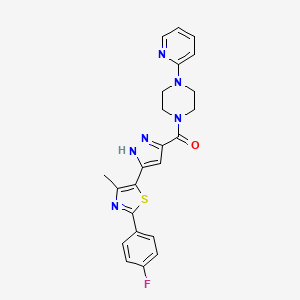
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN6OS and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Pharmacophore Models
One study discusses the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor. The research utilized the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. This highlights the compound's steric binding interaction with the receptor, suggesting a significant contribution to antagonist activity based on the spatial orientation and distinct electrostatic character (Shim et al., 2002).
Antiproliferative Activity and Structural Characterization
Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle for antiproliferative activity. The compound was evaluated and characterized using various spectroscopic methods, and its molecular structure was confirmed by X-ray diffraction studies. This research underscores the potential of such compounds in developing therapeutic agents, with emphasis on the importance of structural characterization in understanding their bioactivity (Benaka Prasad et al., 2018).
Anticonvulsant Agents and Sodium Channel Blockers
Further investigation into the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents demonstrates the therapeutic potential of related compounds. One derivative was found to be notably potent in the maximal electroshock (MES) test, showing a significantly higher protective index than the reference drug phenytoin. This suggests the compound's effectiveness in modulating sodium channels, which is crucial for managing convulsive disorders (Malik & Khan, 2014).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of certain derivatives also highlight their scientific applications. A study synthesized a series of compounds and screened them for antimicrobial activity, finding that compounds containing a methoxy group exhibited high activity. This research points to the utility of these compounds in developing new antimicrobial agents, underscoring the importance of chemical synthesis in the discovery of therapeutic molecules (Kumar et al., 2012).
作用機序
特性
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6OS/c1-15-21(32-22(26-15)16-5-7-17(24)8-6-16)18-14-19(28-27-18)23(31)30-12-10-29(11-13-30)20-4-2-3-9-25-20/h2-9,14H,10-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIXNQKNVISEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

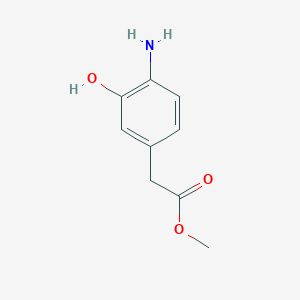

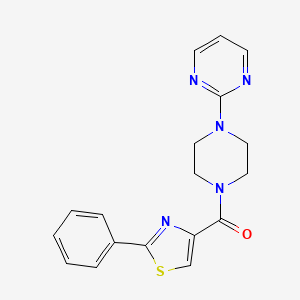
![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2702454.png)
![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)

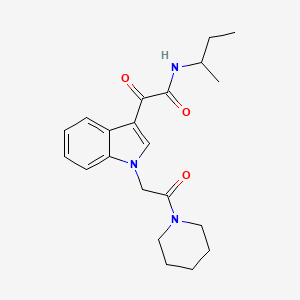
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702465.png)
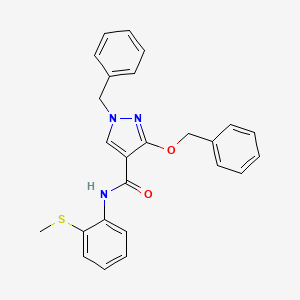
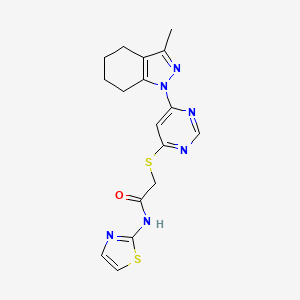
![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)
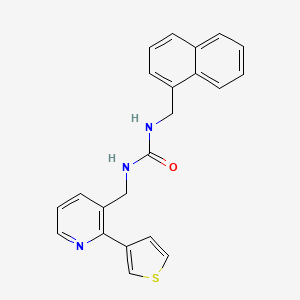
![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)
